molecular formula C10H15NO B112172 2-(4-Aminophenyl)-2-methylpropan-1-ol CAS No. 18755-56-1

2-(4-Aminophenyl)-2-methylpropan-1-ol

Cat. No.: B112172
CAS No.: 18755-56-1
M. Wt: 165.23 g/mol
InChI Key: YXZLVWUOAINLAO-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a methylpropanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of 4-nitrophenyl-2-methylpropan-1-ol using catalytic hydrogenation. This process typically employs a palladium on carbon catalyst under hydrogen gas at elevated pressures and temperatures. Another method involves the reductive amination of 4-nitrophenyl-2-methylpropan-1-ol using ammonia or an amine source in the presence of a reducing agent such as sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Aminophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(4-Aminophenyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

    2-(4-Aminophenyl)ethanol: Similar structure but lacks the methyl group on the propanol chain.

    4-Aminophenyl-2-methylpropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness: 2-(4-Aminophenyl)-2-methylpropan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same molecule, providing a versatile platform for chemical modifications and interactions. This dual functionality makes it particularly valuable in synthetic chemistry and drug design.

Properties

IUPAC Name

2-(4-aminophenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZLVWUOAINLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619822
Record name 2-(4-Aminophenyl)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18755-56-1
Record name 2-(4-Aminophenyl)-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of ethyl 2-(4-aminophenyl)-2-methylpropanoate (30 mg, 0.145 mmol) in THF (1 mL) was treated with LiAlH4 (1M solution in THF, 0.226 mL, 0.226 mmol) at 0° C. and stirred for 15 min. The reaction was treated with 0.1N NaOH, extracted with EtOAc and the organic layers were dried over Na2SO4. The solvent was removed under reduced pressure to yield 2-(4-aminophenyl)-2-methylpropan-1-ol (G-2), which was used without further purification: 1H NMR (400 MHz, CDCl3) δ 7.17 (d, J=8.5 Hz, 2H), 6.67 (d, J=8.5 Hz, 2H), 3.53 (s, 2H), 1.28 (s, 6H).
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30 mg
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0.226 mL
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0 (± 1) mol
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

The product from Example 194B (0.321 g, 1.644 mmole) was dissolved in a mixture of THF (10 mL) and ethanol (2 mL). To this was added platinum(IV)oxide (0.030 g, 0.131 mmole). The flask was capped with a septum and the contents vacuum degassed three times. Hydrogen was introduced via a balloon and the mixture stirred at room temperature. An additional 38.2 mg (0.167 mmole) of catalyst was added in two aliquots before chromatographic analysis indicated that the starting material was consumed. After stirring overnight under hydrogen the mixture was filtered through a sand/celite plug followed by an ethyl acetate rinse. The filtrate was concentrated to dryness and the residue purified by chromatography on amine modified silica gel eluting with ethyl acetate-hexane beginning at 8% and advancing to 66% ethyl acetate to provide the title compound (0.3645 g, 68% yield) as a clear oil. MS (DCI+) m/z@183.1 (M+NH4)+.
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0.321 g
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10 mL
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2 mL
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catalyst
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38.2 mg
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0.03 g
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Yield
68%

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